4-fluoro-2-hydroxy-3-methylbenzoic acid
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Overview
Description
4-Fluoro-2-hydroxy-3-methylbenzoic acid, also known as 4-Fluoromandelic acid, is an organic compound that has been studied for its various biochemical, physiological, and scientific applications. It is a derivative of mandelic acid, a type of aromatic carboxylic acid. 4-Fluoromandelic acid has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-fluoro-2-hydroxy-3-methylbenzoic acid involves the introduction of a fluorine atom onto a methyl-substituted benzene ring, followed by the addition of a hydroxyl group at the para position and subsequent oxidation to form the carboxylic acid.
Starting Materials
4-methylphenol, sodium fluoride, sulfuric acid, sodium nitrite, copper sulfate, sodium hydroxide, potassium permanganate, hydrochloric acid, sodium bicarbonate, sodium chloride, water, ethanol
Reaction
4-methylphenol is reacted with sodium fluoride and sulfuric acid to form 4-fluoro-2-methylphenol., 4-fluoro-2-methylphenol is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt., The diazonium salt is then coupled with copper sulfate and sodium hydroxide to form 4-fluoro-2-hydroxy-3-methylbenzene., The benzene compound is then oxidized with potassium permanganate and hydrochloric acid to form 4-fluoro-2-hydroxy-3-methylbenzoic acid., The resulting carboxylic acid is then neutralized with sodium bicarbonate and purified by recrystallization from water and ethanol., The final product is 4-fluoro-2-hydroxy-3-methylbenzoic acid.
Scientific Research Applications
4-fluoro-2-hydroxy-3-methylbenzoic acidelic acid has been widely used in scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. It has also been used in the study of enzyme activities, such as the enzyme cytochrome P450. Furthermore, it has been used in the study of the metabolism of certain drugs and the study of the pharmacokinetics of certain compounds.
Mechanism Of Action
4-fluoro-2-hydroxy-3-methylbenzoic acidelic acid has been found to act as a potent inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of drugs and other compounds, and its inhibition can lead to changes in the pharmacokinetics of certain drugs. 4-fluoro-2-hydroxy-3-methylbenzoic acidelic acid has also been found to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical And Physiological Effects
4-fluoro-2-hydroxy-3-methylbenzoic acidelic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cytochrome P450, which can lead to changes in the pharmacokinetics of certain drugs. It has also been found to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase. Furthermore, it has been found to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
The use of 4-fluoro-2-hydroxy-3-methylbenzoic acidelic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. Furthermore, it is relatively stable and non-toxic, which makes it safe to use in laboratory experiments. However, it has a limited solubility in water, which can make it difficult to use in certain experiments. Additionally, it has a relatively short shelf life, which can limit its use in long-term experiments.
Future Directions
There are a number of potential future directions for 4-fluoro-2-hydroxy-3-methylbenzoic acidelic acid. One potential direction is to explore its potential as an inhibitor of other enzymes, such as proteases and kinases. Additionally, further research could be conducted to explore its potential as an anti-inflammatory and anti-cancer agent. Additionally, further research could be conducted to explore its potential as a tool for drug delivery and drug targeting. Finally, further research could be conducted to explore its potential as a diagnostic agent for various diseases.
properties
IUPAC Name |
4-fluoro-2-hydroxy-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESIOYFXABRVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-hydroxy-3-methylbenzoic acid | |
CAS RN |
1824147-42-3 |
Source
|
Record name | 4-fluoro-2-hydroxy-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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